N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide
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Overview
Description
. This compound features a benzamide core substituted with dimethoxyphenyl and pyrrole moieties.
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the acetylation of 3,4-dimethoxyphenethylamine homoveratrylamine ). The reaction proceeds by reacting the amine with acetic anhydride or acetyl chloride. The resulting product is N-acetyl-3,4-dimethoxyphenethylamine, which can then be further modified to form the target compound.
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions at the aromatic ring can occur, replacing functional groups.
Other Transformations: Further reactions may involve amide hydrolysis, cyclization, or rearrangements.
Acetic Anhydride: or : Used for acetylation.
Oxidizing Agents: Such as or for oxidation.
Reducing Agents: Like for reduction.
Major Products:: The major products depend on the specific reaction conditions and the substituents present. These could include various acetylated derivatives, reduced forms, or substituted compounds.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its structural features.
Neuroscience Research: Investigating its effects on neuronal receptors and neurotransmitter systems.
Antioxidant Properties: Due to the presence of methoxy groups.
Bioactivity Screening: Assessing its biological effects.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular signaling pathways.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar structural features include phenethylamines , benzamides , and pyrrole derivatives . the unique combination of dimethoxyphenyl, pyrrole, and benzamide moieties sets N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide apart.
Properties
Molecular Formula |
C23H26N2O5 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethoxy-2-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C23H26N2O5/c1-27-19-8-7-16(13-20(19)28-2)9-10-24-23(26)17-14-21(29-3)22(30-4)15-18(17)25-11-5-6-12-25/h5-8,11-15H,9-10H2,1-4H3,(H,24,26) |
InChI Key |
YQUXMFLPTZVVEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(C=C2N3C=CC=C3)OC)OC)OC |
Origin of Product |
United States |
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